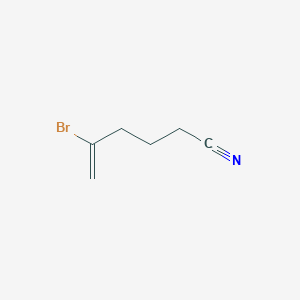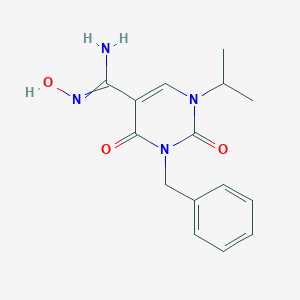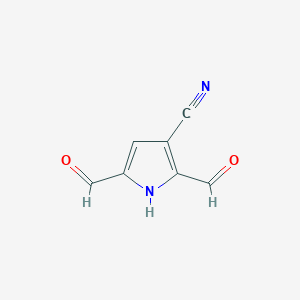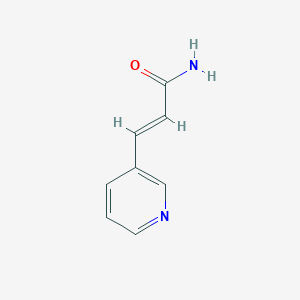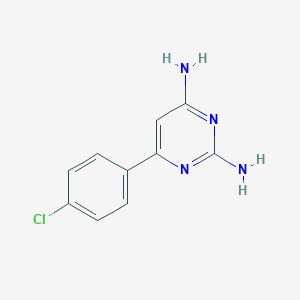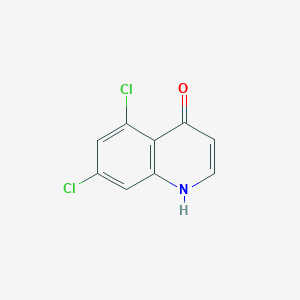
5,7-Dichloro-4-hydroxyquinoline
描述
Synthesis Analysis
The synthesis of quinoline derivatives, including 5,7-Dichloro-4-hydroxyquinoline, involves various chemical reactions tailored to introduce specific functional groups like chloro and hydroxy to the quinoline nucleus. A detailed synthesis route was not directly found for 5,7-Dichloro-4-hydroxyquinoline, but related compounds have been synthesized through routes involving condensation, cyclization, and substitution reactions, which are common in quinoline chemistry (Patel & Patel, 2017).
Molecular Structure Analysis
The molecular structure of quinoline derivatives showcases a benzene ring fused to a pyridine ring, with chloro and hydroxy groups offering distinct electronic and steric characteristics. For closely related compounds, X-ray diffraction analysis has provided insights into their molecular geometry, highlighting intramolecular hydrogen bonds and the distribution of electron density, which are critical in understanding the reactivity and interaction of 5,7-Dichloro-4-hydroxyquinoline (Tkachev et al., 2016).
Chemical Reactions and Properties
5,7-Dichloro-4-hydroxyquinoline participates in various chemical reactions, including electrophilic and nucleophilic substitutions, owing to the presence of reactive chloro and hydroxy groups. These reactions are pivotal for further functionalization of the compound and its application in synthesis of more complex molecules. The compound exhibits unique reactivity patterns, such as electrodimerization in basic media, highlighting its potential for forming dimeric structures through radical intermediates (Claret et al., 1987).
Physical Properties Analysis
The physical properties of 5,7-Dichloro-4-hydroxyquinoline, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. While specific data for 5,7-Dichloro-4-hydroxyquinoline was not found, closely related compounds exhibit low solubility in water and varied solubility in organic solvents, dependent on the nature of substituents and intermolecular interactions within the crystal lattice (Heiskanen et al., 2007).
科学研究应用
Spectroscopic Studies and Molecular Properties
- Vibrational Spectroscopy and Molecular Analysis : 5,7-Dichloro-8-hydroxyquinoline (DCHQ) has been extensively studied using vibrational spectroscopy. Research by Lakshmi, Balachandran, and Janaki (2011) involved comparative studies of the Raman and infrared spectra of DCHQ, focusing on the geometry, frequency, and intensity of its vibrational bands. This study utilized Density Functional Theory (DFT) calculations to explore the effects of chlorine substituents on the vibrational frequencies, providing insights into molecular stability and bond strength through Natural Bond Orbital analysis and other molecular properties like Mulliken population analysis and polarizabilities (Lakshmi, Balachandran, & Janaki, 2011).
Liposome-Water Partitioning and Bioavailability
- Bioavailability and Toxicity Research : Kaiser and Escher (2006) investigated the role of 5,7-Dichloro-8-hydroxyquinoline in the uptake and bioavailability of metals and hydrophobic metal complexes in an in vitro membrane system. Their research focused on how these compounds interact with copper and how they partition into liposomes, offering valuable insights into the bioavailability of hydrophobic compounds and metal organic complexes (Kaiser & Escher, 2006).
Solubility and Mixing Properties
- Solubility in Different Solvents : Yang, Shao, and Zhou (2019) determined the solubility values of 5,7-Dichloro-8-hydroxyquinoline in various solvents at different temperatures. Their research employed the isothermal saturation method and various models to correlate the solubility data, offering crucial information on the solubility behavior and mixing properties of this compound (Yang, Shao, & Zhou, 2019).
Application in Organic Light Emitting Diodes
- Use in Organic Light Emitting Diode (OLED) Technology : Fazaeli et al. (2012) explored the synthesis and characterization of 8-hydroxyquinoline complexes of tin, including 5,7-Dichloro-8-hydroxyquinoline, for use in OLEDs. Their research demonstrated that the emission wavelength of these compounds could be tuned, suggesting potential applications in the fabrication of OLEDs (Fazaeli et al., 2012).
安全和危害
属性
IUPAC Name |
5,7-dichloro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-5-3-6(11)9-7(4-5)12-2-1-8(9)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESHSYASHHORJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885183 | |
| Record name | 4(1H)-Quinolinone, 5,7-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-4-hydroxyquinoline | |
CAS RN |
21873-52-9 | |
| Record name | 5,7-Dichloro-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21873-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(1H)-Quinolinone, 5,7-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021873529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(1H)-Quinolinone, 5,7-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4(1H)-Quinolinone, 5,7-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dichloro-4-hydroxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)
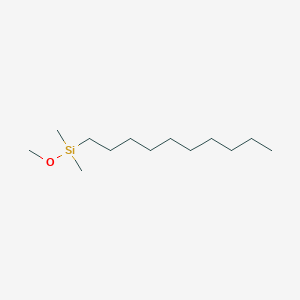
![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)
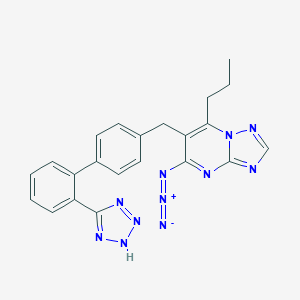
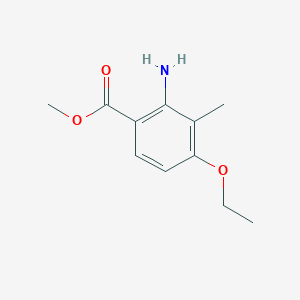
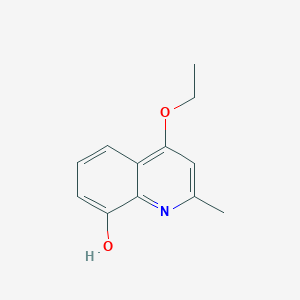
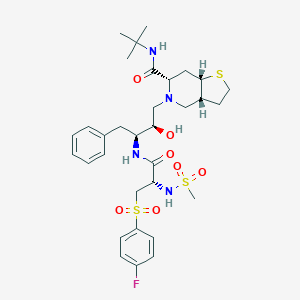
![4-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B67198.png)
![Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67202.png)
